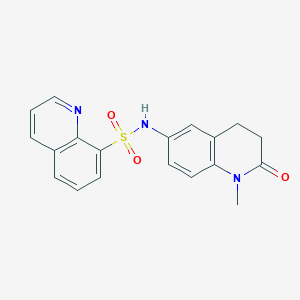

N-(1-甲基-2-氧代-1,2,3,4-四氢喹啉-6-基)喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

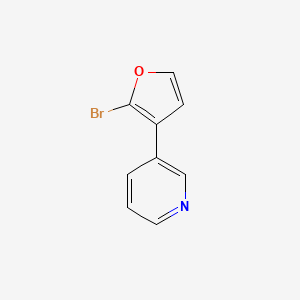

“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide” is a complex organic compound that contains a quinoline and a tetrahydroquinoline group. Quinolines are aromatic compounds with a fused pyridine and benzene ring, and tetrahydroquinolines are their saturated counterparts .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which one can infer the types and lengths of chemical bonds, as well as the angles between them.科学研究应用

合成和生物活性

抗菌特性:喹啉衍生物已被合成并评估其生物活性,重点是它们的抗菌特性。合成涉及各种芳香醛和杂环醛与喹啉部分的缩合,以产生新型化合物。这些合成的喹啉衍生物已被表征并筛选其抗菌活性,显示出有效的抗菌特性 (Sarade、Kalyane 和 Shivkumar,2011)。此外,杂化的喹啉-磺酰胺配合物显示出有希望的抗菌和抗真菌活性,表明它们作为抗菌剂进一步研究的潜力 (Diaconu 等,2020)。

抗癌活性:对含有生物活性苯磺酰胺部分的喹啉衍生物的研究已经确定了对各种癌细胞系具有显着细胞毒活性的化合物。这些发现突出了这些化合物作为抗癌剂进一步评估的候选物的潜力 (Ghorab 等,2016)。

磺酰胺杂交体:由于磺酰胺类杂交化合物的广泛药理特性,人们对其合成和生物学评价进行了探索。这些杂交体将磺酰胺与其他药物活性支架(如喹啉)相结合,显示出多种生物活性,为开发新的治疗剂提供了广阔的领域 (Ghomashi 等,2022)。

微管聚合抑制剂:新型喹啉磺酰胺衍生物已被发现作为微管聚合抑制剂,显示出显着的抗癌活性。这一发现表明喹啉-磺酰胺衍生物作为一类新化合物用于癌症治疗的潜力,为未来的研究提供了有希望的方向 (Ma 和 Gong,2022)。

作用机制

Target of Action

The primary target of N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)quinoline-8-sulfonamide is the PYR/PYL family of ABA receptors . These receptors are involved in the regulation of abscisic acid (ABA) signaling, a crucial pathway for plants to resist drought and other abiotic stresses .

Mode of Action

The compound acts as a potent activator of multiple members of the ABA receptor family . It binds directly to the PYR/PYL receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . The crystal structure of the compound in complex with the PYL2 ABA receptor and the HAB1 PP2C revealed that it mediates a gate-latch-lock interacting network .

Biochemical Pathways

Upon activation of the ABA receptors, the compound triggers a gene network in Arabidopsis that is highly similar to that induced by ABA . This leads to the activation of downstream ABA signaling pathways, which play a crucial role in helping plants overcome abiotic stresses such as drought, cold, and soil salinity .

Result of Action

The activation of ABA receptors by the compound leads to several physiological effects in plants. Treatments with the compound have been shown to inhibit seed germination, prevent leaf water loss, and promote drought resistance . These effects are likely due to the activation of stress response pathways in the plant cells.

Action Environment

Environmental factors such as drought, cold, and soil salinity can influence the action, efficacy, and stability of the compound. These abiotic stresses trigger the ABA signaling pathways in plants, which the compound is known to activate . Therefore, the compound’s action might be more pronounced under these stress conditions.

属性

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-22-16-9-8-15(12-14(16)7-10-18(22)23)21-26(24,25)17-6-2-4-13-5-3-11-20-19(13)17/h2-6,8-9,11-12,21H,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDZJHUIEYLWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)

![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)

![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)

![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)